molecular formula C14H13N3O2 B2573926 ethyl 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 956191-77-8

ethyl 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No. B2573926
CAS RN: 956191-77-8
M. Wt: 255.277
InChI Key: MKNUPIXJBOEBSB-UHFFFAOYSA-N
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Description

Ethyl 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C14H13N3O2 . It is used in proteomics research .


Synthesis Analysis

The synthesis of similar compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . A two-step, one-pot reaction of primary amines or their salts with carbon disulfide, followed by reaction of the intermediate dithiocarbamates with T3P provides isothiocyanates in good yields .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted at the 1-position with an ethyl carboxylate group, at the 3-position with a cyanophenyl group, and at the 5-position with a methyl group .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction could potentially be used with this compound, although specific reactions would depend on the exact conditions and reagents used.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.27 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Coumarin Derivatives Synthesis

Coumarin derivatives play pivotal roles in synthetic, organic, and pharmaceutical chemistry. Their applications span diverse areas, including food additives, cosmetics, optical devices, dyes, and drug candidates . One notable synthetic strategy involves Knoevenagel condensation followed by intramolecular cyclization. Ethyl cyanoacetate, along with salicylaldehyde, serves as a key reactant in this process. Interestingly, this reaction can yield two different products: coumarin-3-carboxylate ester or 3-cyancoumarin . The mechanism involves a cascade process, including Knoevenagel condensation and selective cyclization of the phenolic hydroxyl group within the intermediate. The choice of catalyst and its acid–base properties significantly influences product distribution .

Indole Derivatives Synthesis

Indole derivatives are prevalent moieties in various bioactive compounds. Researchers have explored their synthesis using different methods. For instance, the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride led to tricyclic indole compounds . While not directly related to our compound, understanding indole synthesis mechanisms contributes to broader knowledge in heterocyclic chemistry.

Thiophene Analogues Preparation

Thiophenes, another class of heterocyclic compounds, find applications in materials science and pharmaceuticals. A recent strategy employed 1-ethyl-3-methylimidazolium ethyl sulfate as a solvent for thiophene analogs synthesis. This mild and base-free approach yielded promising results .

Exploring Suzuki–Miyaura Coupling

Suzuki–Miyaura cross-coupling, a powerful carbon–carbon bond-forming reaction, has broad applications. Although not directly tied to our compound, understanding coupling reactions expands our chemical toolbox. These reactions often use boron reagents and transition metal catalysts .

properties

IUPAC Name

ethyl 1-(3-cyanophenyl)-5-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-3-19-14(18)13-9-16-17(10(13)2)12-6-4-5-11(7-12)8-15/h4-7,9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNUPIXJBOEBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylate

CAS RN

956191-77-8
Record name ethyl 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylate
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